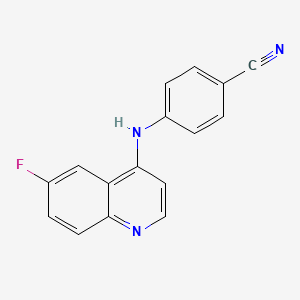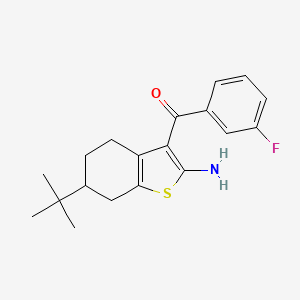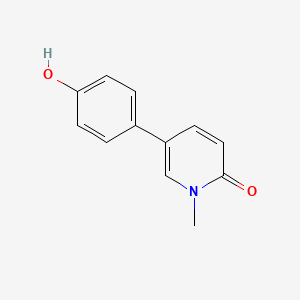![molecular formula C13H14ClN5O B2853444 1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea CAS No. 1396790-98-9](/img/structure/B2853444.png)
1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a dimethylaminopyrimidinyl group attached to a urea backbone
準備方法
The synthesis of 1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea typically involves the reaction of 2-chloroaniline with 2-(dimethylamino)pyrimidine-5-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the urea bond. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed, leading to the breakdown of the compound into its constituent amines and carboxylic acids.
科学的研究の応用
1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea can be compared with other urea derivatives, such as:
1-(2-Chlorophenyl)-3-[2-(methylamino)pyrimidin-5-yl]urea: Similar structure but with a methylamino group instead of a dimethylamino group, leading to different chemical and biological properties.
1-(2-Chlorophenyl)-3-[2-(ethylamino)pyrimidin-5-yl]urea: Contains an ethylamino group, which may affect its reactivity and interaction with biological targets.
1-(2-Chlorophenyl)-3-[2-(hydroxyamino)pyrimidin-5-yl]urea: The presence of a hydroxyamino group introduces additional hydrogen bonding capabilities, influencing its solubility and binding affinity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c1-19(2)12-15-7-9(8-16-12)17-13(20)18-11-6-4-3-5-10(11)14/h3-8H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHQEFPNYPWQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-4-methyl-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2853363.png)


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(phenylamino)phenyl)acetamide](/img/structure/B2853369.png)
![2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid](/img/structure/B2853370.png)
![N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2853371.png)



![N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2853375.png)
![1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2853376.png)


